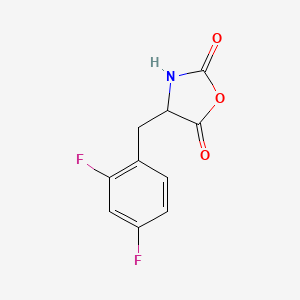
4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione is a chemical compound that belongs to the oxazolidinedione family. This compound is characterized by the presence of a difluorobenzyl group attached to the oxazolidine-2,5-dione ring. Oxazolidinediones are known for their diverse applications in medicinal chemistry, particularly as anticonvulsant agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione can be achieved through various methods. One common approach involves the reaction of 2,4-difluorobenzylamine with oxazolidine-2,5-dione under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) at a temperature of around 30°C .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The difluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its anticonvulsant effects and potential use in treating neurological disorders.
Mécanisme D'action
The mechanism of action of 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. In the case of its anticonvulsant activity, the compound is believed to inhibit the activity of certain enzymes and receptors in the brain, thereby reducing neuronal excitability. The exact molecular pathways and targets are still under investigation, but it is known to affect the binding of initiator tRNA to the ribosomal peptidyltransferase P-site .
Comparaison Avec Des Composés Similaires
Oxazolidine-2,4-diones: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
Imidazolidine-2,4-diones: These compounds are structurally related but contain an imidazole ring instead of an oxazolidine ring.
Uniqueness: 4-(2,4-Difluorobenzyl)oxazolidine-2,5-dione is unique due to the presence of the difluorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H7F2NO3 |
|---|---|
Poids moléculaire |
227.16 g/mol |
Nom IUPAC |
4-[(2,4-difluorophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H7F2NO3/c11-6-2-1-5(7(12)4-6)3-8-9(14)16-10(15)13-8/h1-2,4,8H,3H2,(H,13,15) |
Clé InChI |
NSAIIIDCYFWYNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)CC2C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719278.png)
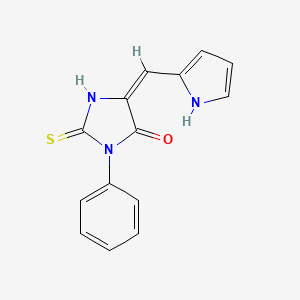
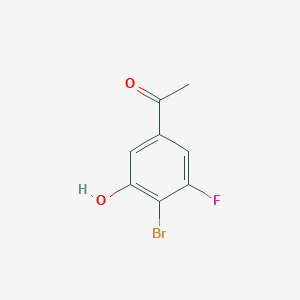

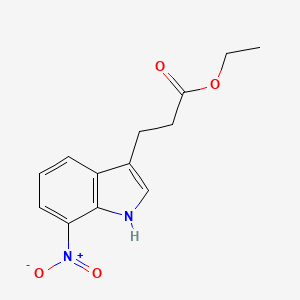

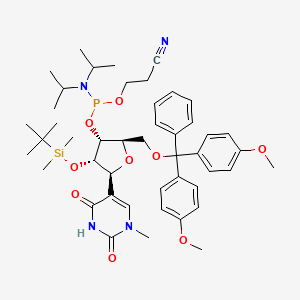
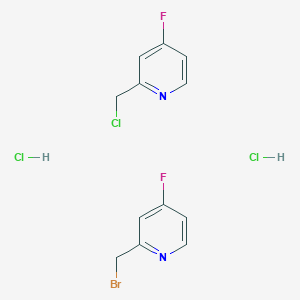
![5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13719322.png)
![(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719333.png)
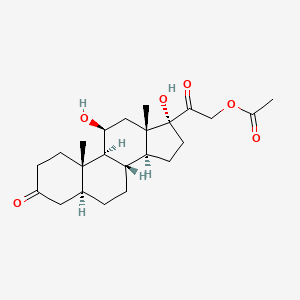
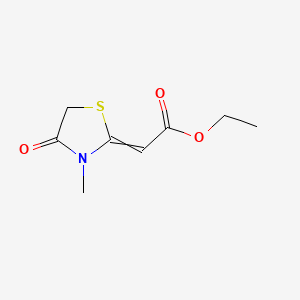
![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)
